Hydrogen Bond Donor Count: Zero vs. One – Implications for Membrane Permeability
The target compound possesses zero hydrogen bond donors (HBD = 0), whereas the amino-linked analog, tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate (CAS 939986-76-2), possesses one HBD (the secondary amine NH) [1][2]. In medicinal chemistry, each additional HBD is empirically associated with an approximate reduction in passive membrane permeability, and HBD count is a critical parameter in CNS multiparameter optimization (MPO) scoring [3]. This difference is structural and absolute—it cannot be altered by formulation.
Amino analog: 1
Δ = 1 (target lower)
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 0 (PubChem computed, Cactvs 3.4.8.24) |
| Comparator Or Baseline | 1 (tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate, CAS 939986-76-2, PubChem CID 22309472) |
| Quantified Difference | ΔHBD = 1 (target lower) |
| Conditions | Computed property; PubChem 2025.09.15 release |
Why This Matters
For procurement decisions in CNS or intracellular target programs, the zero HBD count of the target compound predicts superior passive membrane permeability relative to the amino analog, potentially reducing the need for prodrug strategies.
- [1] PubChem CID 22308478. tert-butyl 4-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate. Computed Properties: Hydrogen Bond Donor Count = 0. National Center for Biotechnology Information. View Source
- [2] PubChem CID 22309472. tert-Butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate. Computed Properties: Hydrogen Bond Donor Count = 1. National Center for Biotechnology Information. View Source
- [3] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010;1(6):435-449. View Source
